molecular formula C10H14O B086801 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol CAS No. 133-21-1

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol

Cat. No.: B086801
CAS No.: 133-21-1
M. Wt: 150.22 g/mol
InChI Key: LDUKQFUHJZHLRC-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol is a complex organic compound with a unique structure It is characterized by a tricyclic framework that includes a methano bridge and a hydroxyl group

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by hydrogenation and hydroxylation. The Diels-Alder reaction forms the tricyclic core, which is then hydrogenated to reduce double bonds. Finally, hydroxylation introduces the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or further reduce the tricyclic core.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Leads to fully saturated tricyclic compounds.

    Substitution: Results in various substituted derivatives, depending on the reagent used.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tricyclic core provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: Contains an acetate group instead of a hydroxyl group, altering its reactivity and applications.

Uniqueness

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol is unique due to its specific combination of a tricyclic core and a hydroxyl group. This structure provides a balance of stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tricyclo[5.2.1.02,6]dec-4-en-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUKQFUHJZHLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865339
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-21-1, 37275-49-3
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cydecanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cydecanol
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Record name 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-
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Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
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Record name 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol
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Record name Hexahydro-4,7-methano-1H-indenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound of the formula: ##STR3## wherein Rl is hydrogen or a methyl group, that is, tricyclo-[5.2.1.02,6 ]deca-8-yl methacrylate or tricyclo[5.2.1.02,6 ]-deca-8-yl acrylate, can be prepared by a conventional process for synthesizing a methacrylic or acrylic acid ester. For example, the compound of the formula (I) can be prepared by adding H2O to dicyclopentadiene to give dicyclopentenyl alcohol, which is changed to tricyclo-[5.2.1.02,6 ]deca-8-ol by catalytic hydrogenation reaction, followed by ester exchange reaction with methyl methacrylate or methyl acrylate, or condensation reaction with methacrylic acid, acrylic acid, methacrylic acid chloride or acrylic acid chloride.
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deca-8-yl methacrylate
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deca-8-yl acrylate
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acrylic acid ester
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reactant
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( I )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 2
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 3
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 4
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 5
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Reactant of Route 6
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol

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